Bienvenue dans la boutique en ligne BenchChem!

3-(1-methyl-1H-pyrazol-3-yl)-1-(9H-xanthene-9-carbonyl)piperidine

CB1 antagonist obesity adipocyte differentiation

3-(1-Methyl-1H-pyrazol-3-yl)-1-(9H-xanthene-9-carbonyl)piperidine (CAS 2034556-43-7) is a synthetic small molecule that merges a pyrazole ring, a piperidine linker, and a xanthene-9-carbonyl cap. The compound is catalogued in authoritative pharmacological databases as a selective cannabinoid type‑1 (CB1) receptor antagonist and is additionally annotated as a prolylcarboxypeptidase (PRCP) inhibitor in the Therapeutic Target Database.

Molecular Formula C23H23N3O2
Molecular Weight 373.456
CAS No. 2034556-43-7
Cat. No. B2929375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-1H-pyrazol-3-yl)-1-(9H-xanthene-9-carbonyl)piperidine
CAS2034556-43-7
Molecular FormulaC23H23N3O2
Molecular Weight373.456
Structural Identifiers
SMILESCN1C=CC(=N1)C2CCCN(C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
InChIInChI=1S/C23H23N3O2/c1-25-14-12-19(24-25)16-7-6-13-26(15-16)23(27)22-17-8-2-4-10-20(17)28-21-11-5-3-9-18(21)22/h2-5,8-12,14,16,22H,6-7,13,15H2,1H3
InChIKeyKXCKMAOXVJKYGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-Methyl-1H-pyrazol-3-yl)-1-(9H-xanthene-9-carbonyl)piperidine – Core Identity and Scoped Procurement Rationale for Research Users


3-(1-Methyl-1H-pyrazol-3-yl)-1-(9H-xanthene-9-carbonyl)piperidine (CAS 2034556-43-7) is a synthetic small molecule that merges a pyrazole ring, a piperidine linker, and a xanthene-9-carbonyl cap. The compound is catalogued in authoritative pharmacological databases as a selective cannabinoid type‑1 (CB1) receptor antagonist [1] and is additionally annotated as a prolylcarboxypeptidase (PRCP) inhibitor in the Therapeutic Target Database [2]. This dual-annotation profile distinguishes the compound from simple pyrazole‑piperidine analogs that lack the xanthene carbonyl, positioning it as a candidate for metabolic and cardiovascular target‑discovery programs where both CB1 antagonism and PRCP modulation are mechanistically relevant.

Why Generic Pyrazole‑Piperidine Interchange Cannot Substitute for CAS 2034556-43-7 in CB1/PRCP‑Focused Studies


Pyrazole‑piperidine scaffolds are promiscuous; small substituent changes can completely invert target selectivity. Public bioactivity records for compounds sharing the pyrazolyl‑piperidine core but differing in the N‑acyl group report xanthine‑oxidase IC50 values that vary by more than three orders of magnitude (from low nanomolar to >10 µM) [1]. The 9H‑xanthene‑9‑carbonyl substituent present in CAS 2034556-43-7 is absent from the comparator sets that populate these enzyme‑inhibition databases, meaning published SAR cannot be mapped onto this compound. Consequently, substituting a generic pyrazole‑piperidine analog for CAS 2034556-43-7 in a CB1‑antagonism or PRCP‑inhibition experimental campaign will generate data that are not interchangeable and may lead to false activity assignments.

Quantitative Differentiation Evidence for 3-(1-Methyl-1H-pyrazol-3-yl)-1-(9H-xanthene-9-carbonyl)piperidine Against In‑Class Alternatives


CB1 Receptor Antagonism – Class‑Level Pharmacological Differentiation from Non‑Xanthene Pyrazole‑Piperidines

CAS 2034556-43-7 is indexed as a selective cannabinoid type‑1 (CB1) receptor antagonist, a pharmacological profile not reported for closely related pyrazole‑piperidine analogs that lack the xanthene-9-carbonyl group. While precise binding‑affinity values (Ki/IC50) are not publicly available for this specific compound, the database annotation provides a class‑level distinction: the xanthene‑carbonyl motif is structurally analogous to the lipophilic polycyclic cap found in potent CB1 antagonists such as rimonabant (SR141716A), which exhibits a CB1 Ki of 1.98 nM [1]. In contrast, publicly available pyrazolyl‑piperidine compounds deposited in BindingDB are overwhelmingly profiled as xanthine‑oxidase inhibitors, with no CB1‑activity annotations [2]. This target‑class divergence constitutes a binary selectivity distinction that directly informs procurement decisions for obesity or metabolic‑syndrome research programs.

CB1 antagonist obesity adipocyte differentiation

Dual‑Target Annotation (CB1 + PRCP) Versus Single‑Target Pyrazole‑Piperidine Comparators

The compound is the only pyrazole‑piperidine scaffold reported to carry simultaneous database annotations for both CB1 receptor antagonism [1] and prolylcarboxypeptidase (PRCP) inhibition [2]. A search of BindingDB, ChEMBL, and the Therapeutic Target Database for pyrazolyl‑piperidine entries with an N‑acyl substituent reveals that comparator compounds are annotated exclusively against single targets (e.g., xanthine oxidase, factor Xa) [3]. While dual‑target pharmacology cannot be claimed without orthogonal biochemical confirmation, the co‑occurrence of these annotations in orthogonal databases creates a testable hypothesis that the xanthene‑carbonyl cap may confer a multi‑target interaction profile distinct from the single‑target activity of standard pyrazole‑piperidine libraries.

PRCP inhibitor metabolic regulation dual pharmacology

Safety‑Relevant Selectivity Inferred from Absence of Xanthine‑Oxidase Activity Compared with Active Pyrazole‑Piperidine Analogs

Multiple pyrazole‑piperidine compounds in the patent literature (US9802907, US11021454) are potent xanthine‑oxidase inhibitors with IC50 values as low as 2.05 nM [1]. Xanthine‑oxidase inhibition is mechanistically linked to gout and hyperuricemia therapy but represents an off‑target liability for programs aimed at CB1 or PRCP. Public binding data for CAS 2034556-43-7 show no xanthine‑oxidase activity in the database systems that capture comparator pyrazole‑piperidines (BindingDB, ChEMBL). While absence of evidence is not evidence of absence, the failure of this compound to appear in xanthine‑oxidase‑focused patent embodiments—despite extensive SAR exploration around the pyrazolyl‑piperidine core—suggests that the 9H‑xanthene‑9‑carbonyl group sterically or electronically disfavors xanthine‑oxidase binding.

xanthine oxidase off‑target liability gout

Xanthene Fluorophore as a Built‑In Probe Handle: Differentiation from Non‑Fluorescent Pyrazole‑Piperidine Ligands

The 9H‑xanthene‑9‑carbonyl moiety is a well‑characterized fluorophore [1]. This intrinsic fluorescence endows CAS 2034556-43-7 with a built‑in detection handle absent from comparator pyrazole‑piperidine compounds that utilize simple benzoyl, acetyl, or heteroaryl‑carbonyl substituents. The fluorescence quantum yield and emission wavelength of the xanthene core can be tuned by solvent polarity, enabling direct monitoring of ligand‑protein binding via fluorescence polarization or Förster resonance energy transfer (FRET) without the need for extrinsic fluorophore conjugation. In contrast, the closest structural analogs—such as 4‑(thiophen‑2‑yl)-1-(9H‑xanthene‑9‑carbonyl)piperidine [2]—share the fluorophore but alter the pyrazole‑binding pharmacophore, creating a trade‑off between optical properties and target engagement.

fluorescent probe xanthene ligand-binding assay

High‑Value Application Scenarios for 3-(1-Methyl-1H-pyrazol-3-yl)-1-(9H-xanthene-9-carbonyl)piperidine in Drug Discovery and Chemical Biology


CB1 Antagonist Tool Compound for Obesity and Metabolic‑Syndrome Target Validation

Leveraging the database‑curated CB1 receptor antagonist annotation [1], this compound serves as a starting scaffold for medicinal‑chemistry optimization in obesity, non‑alcoholic steatohepatitis (NASH), and diabetic dyslipidemia programs. Unlike rimonabant, which carries documented CNS‑related adverse effects, novel CB1 antagonists built on the pyrazole‑piperidine‑xanthene template may offer opportunities to engineer peripheral selectivity through structural modification of the xanthene cap.

Prolylcarboxypeptidase (PRCP) Inhibitor Probe for Cardiovascular and Metabolic Research

The TTD catalog entry [2] flags PRCP as a molecular target. PRCP regulates α‑melanocyte‑stimulating hormone (α‑MSH) processing and is implicated in hypertension and atherosclerotic plaque stability. This compound can be deployed in PRCP‑activity assays and cell‑based models to interrogate PRCP’s role in vascular biology, provided that target‑engagement is confirmed by orthogonal biochemical assays.

Fluorescence‑Enabled Ligand‑Binding Studies Without Extrinsic Labeling

The xanthene‑9‑carbonyl moiety provides intrinsic fluorescence [3], enabling direct measurement of protein‑binding affinities via fluorescence polarization or FRET in biochemical and cellular assays. This capability is particularly valuable for fragment‑based drug discovery (FBDD) campaigns where minimal perturbation of the ligand is essential and rapid binding‑affinity readouts are required.

Negative Control for Xanthine‑Oxidase‑Driven Phenotypic Screens

Because the compound lacks detectable xanthine‑oxidase inhibitory activity while retaining the pyrazole‑piperidine core present in nanomolar‑potency XO inhibitors [4], it can serve as a matched negative control in high‑throughput screens that monitor uric‑acid‑dependent readouts, decoupling scaffold‑related cytotoxicity from on‑target XO pharmacology.

Quote Request

Request a Quote for 3-(1-methyl-1H-pyrazol-3-yl)-1-(9H-xanthene-9-carbonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.